(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC20359190
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
![(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL -](/images/structure/VC20359190.png)
Specification
Molecular Formula | C10H11F4NO |
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Molecular Weight | 237.19 g/mol |
IUPAC Name | (1R,2S)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
Standard InChI Key | SUUOCLKJLSRBMO-CDUCUWFYSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Canonical SMILES | CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Introduction
Structural and Molecular Characteristics
(1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1208080-81-2) belongs to the class of trifluoromethylbenzenes, featuring a propan-2-ol backbone with an amino group and a fluorinated aromatic ring. Its molecular formula is C₁₀H₁₁F₄NO, with a molar mass of 237.19 g/mol . The compound’s stereochemistry is defined by the (1R,2S) configuration, which critically influences its biological activity and synthetic pathways.
Key Structural Features
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Aromatic System: A 2-fluoro-5-(trifluoromethyl)phenyl group introduces steric bulk and electronic effects due to the fluorine and trifluoromethyl (-CF₃) substituents. These groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs.
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Chiral Centers: The (1R,2S) configuration at the amino and alcohol-bearing carbons dictates enantioselective interactions with biological targets .
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Functional Groups: The primary amino (-NH₂) and secondary alcohol (-OH) groups enable hydrogen bonding, influencing solubility and reactivity.
Table 1: Molecular Data
Property | Value |
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IUPAC Name | (1R,2S)-1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
Molecular Formula | C₁₀H₁₁F₄NO |
Molecular Weight | 237.19 g/mol |
CAS Number | 1208080-81-2 |
Stereochemistry | (1R,2S) |
InChI Key | JZOPDSWOTXYWRK-CDUCUWFYSA-N |
Synthesis and Manufacturing Protocols
The synthesis of (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves multi-step organic reactions requiring precise control over stereochemistry and regioselectivity. Industrial and laboratory methods prioritize asymmetric catalysis to achieve the desired (1R,2S) configuration .
Key Synthetic Steps
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Starting Materials:
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2-Fluoro-5-(trifluoromethyl)benzaldehyde serves as the aromatic precursor.
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Chiral auxiliaries or catalysts, such as Jacobsen’s catalyst, induce enantioselectivity during the formation of the amino alcohol backbone.
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Amination and Reduction:
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Purification:
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Aldol Condensation | Nitroethane, K₂CO₃, THF, 0°C | 65 |
Catalytic Hydrogenation | H₂ (1 atm), Pd/C, MeOH, 25°C | 85 |
Chiral Resolution | L-Tartaric acid, EtOH | 72 |
Physicochemical Properties
The compound’s fluorinated structure confers unique solubility, stability, and reactivity profiles:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to the hydrophobic -CF₃ group.
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Stability: Stable under ambient conditions but susceptible to oxidation at the amino group, necessitating storage under inert atmospheres .
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Acid-Base Behavior: The amino group (pKa ~9.5) and alcohol (pKa ~15) allow for pH-dependent protonation states, influencing solubility and reactivity.
Target Class | Potential Interaction Mechanism |
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Serine/Threonine Kinases | Hydrogen bonding with catalytic residues |
GABA Receptors | Allosteric modulation via fluorine interactions |
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound Optimization: The -CF₃ group improves pharmacokinetic properties, making the compound a candidate for anticonvulsant or antiviral drug development.
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Chiral Building Block: Used in asymmetric synthesis of complex molecules, including β-blockers and antifungal agents .
Material Science
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Liquid Crystals: Fluorinated aromatic systems enhance thermal stability and dielectric anisotropy in display technologies.
Comparative Analysis with Structural Analogs
Structural modifications significantly alter physicochemical and biological properties:
Table 4: Analog Comparison
Compound | Substitution | Lipophilicity (LogP) | Bioactivity |
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(1R,2S)-1-Amino-1-[2-fluoro-5-(CF₃)phenyl]propan-2-ol | 2-F, 5-CF₃ | 2.1 | Moderate kinase inhibition |
(1R,2S)-1-Amino-1-[3-fluoro-5-(CF₃)phenyl]propan-2-ol | 3-F, 5-CF₃ | 2.3 | Enhanced receptor affinity |
(1R,2S)-1-Amino-1-[2-Cl-5-(CF₃)phenyl]propan-2-ol | 2-Cl, 5-CF₃ | 2.5 | Higher metabolic stability |
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